1-(5-Bromo-3-methylpyridin-2-yl)ethanone

Organic Synthesis Cross-Coupling Medicinal Chemistry

1-(5-Bromo-3-methylpyridin-2-yl)ethanone (CAS 1211533-25-3) is a heteroaryl ketone building block of the pyridine class, characterized by a 5-bromo substitution, a 3-methyl group, and an acetyl moiety at the 2-position. With a molecular formula of C₈H₈BrNO and a molecular weight of 214.06 g/mol, it is commercially supplied as a white solid with a purity of ≥95%.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 1211533-25-3
Cat. No. B1344629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-3-methylpyridin-2-yl)ethanone
CAS1211533-25-3
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C(=O)C)Br
InChIInChI=1S/C8H8BrNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3
InChIKeyOAICIMNWBGAWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-3-methylpyridin-2-yl)ethanone (CAS 1211533-25-3) for Scientific Procurement and Medicinal Chemistry Research


1-(5-Bromo-3-methylpyridin-2-yl)ethanone (CAS 1211533-25-3) is a heteroaryl ketone building block of the pyridine class, characterized by a 5-bromo substitution, a 3-methyl group, and an acetyl moiety at the 2-position . With a molecular formula of C₈H₈BrNO and a molecular weight of 214.06 g/mol, it is commercially supplied as a white solid with a purity of ≥95% . Its predicted density is 1.459±0.06 g/cm³ and boiling point 278.6±40.0 °C [1]. The bromine atom confers versatility for cross-coupling reactions, while the ketone group offers a synthetic handle for further derivatization, positioning this compound as a core scaffold in medicinal chemistry programs targeting kinase inhibition [2][3].

Why 1-(5-Bromo-3-methylpyridin-2-yl)ethanone Cannot Be Replaced by Other Pyridinyl Ketones


Substitution with alternative pyridinyl ketones—such as 1-(5-bromopyridin-2-yl)ethanone lacking the 3-methyl group or 1-(5-bromo-3-methylpyridin-2-yl) analogs with extended alkyl chains—is not scientifically equivalent. The precise 3-methyl/5-bromo substitution pattern in 1-(5-bromo-3-methylpyridin-2-yl)ethanone is essential for maintaining the intended binding orientation and reactivity profile in medicinal chemistry applications [1]. For example, the 3-methyl group influences both the steric and electronic environment of the pyridine nitrogen, directly impacting hydrogen-bonding capacity and kinase hinge-binding interactions . The 5-bromo substituent is the exclusive site for Suzuki-Miyaura cross-coupling; any change in the bromine position (e.g., 4-bromo or 6-bromo) would redirect the coupling vector, yielding a different molecular geometry and potentially abolishing target affinity [2]. Furthermore, the acetyl group at the 2-position is a key handle for subsequent transformations (e.g., reductive amination, α-alkylation) that are not feasible with bulkier ketones or alternative functional groups [3]. These structural constraints render direct substitution without re-optimization of synthetic routes and biological assays invalid.

Quantitative Evidence for Selecting 1-(5-Bromo-3-methylpyridin-2-yl)ethanone Over Related Building Blocks


Regiospecific Reactivity in Suzuki-Miyaura Cross-Coupling: 5-Bromo vs. Other Bromo-Pyridine Regioisomers

The 5-bromo substituent in 1-(5-bromo-3-methylpyridin-2-yl)ethanone is positioned for optimal reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings, whereas 4-bromo or 6-bromo regioisomers exhibit altered reactivity due to electronic differences in the pyridine ring. In a related study using 5-bromo-2-methylpyridin-3-amine (structurally analogous), Suzuki coupling with arylboronic acids under Pd(PPh₃)₄ catalysis yielded the desired 5-aryl products in moderate to good yields (typically 60–85%) [1]. The target compound, 1-(5-bromo-3-methylpyridin-2-yl)ethanone, is similarly positioned for efficient 5-position arylation, which is critical for constructing kinase inhibitor cores [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Molecular Weight and LogP Comparison: Balancing Solubility and Permeability for Drug Discovery

1-(5-Bromo-3-methylpyridin-2-yl)ethanone (MW 214.06, predicted LogP 1.98 ) occupies a favorable physicochemical space for fragment-based drug discovery and lead optimization. Its molecular weight is 54 Da lower than the trifluoromethyl analog 1-(5-bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one (MW 268.03) , and its LogP is significantly lower than that analog (LogP ~3.5 predicted). This lower lipophilicity correlates with improved aqueous solubility—a critical factor for in vitro assay compatibility and reducing off-target promiscuity [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Accessibility: High-Yield Derivatization via Acetyl Group Transformations

The 2-acetyl group in 1-(5-bromo-3-methylpyridin-2-yl)ethanone enables high-yielding subsequent transformations. For example, in a patented preparation of a structurally related compound (2-(5-bromo-3-methylpyridine-2-yl)acetic acid hydrochloride), an analogous acetyl derivative was converted to an acetic acid derivative via an α-alkylation/hydrolysis sequence, achieving an 83.9% yield with 98.3% purity in the key intermediate step [1]. In contrast, the trifluoromethyl analog (CAS 1448790-49-5) is significantly less reactive toward nucleophilic additions and enolate chemistry due to the strong electron-withdrawing effect of the CF₃ group, limiting downstream diversification options.

Organic Synthesis Medicinal Chemistry Methodology

Recommended Application Scenarios for 1-(5-Bromo-3-methylpyridin-2-yl)ethanone Based on Comparative Evidence


Kinase Inhibitor Scaffold Construction in Oncology Drug Discovery

1-(5-Bromo-3-methylpyridin-2-yl)ethanone serves as a privileged starting material for constructing ATP-competitive kinase inhibitor cores. The 5-bromo substituent enables late-stage Suzuki-Miyaura diversification to introduce aryl/heteroaryl groups that occupy hydrophobic back pockets, while the acetyl group can be converted to amines or alcohols that engage the kinase hinge region [1]. Its favorable physicochemical profile (MW 214.06, LogP 1.98) makes it a superior choice over the heavier, more lipophilic CF₃ analog for early-stage hit expansion .

Agrochemical Lead Generation via Cross-Coupling Library Synthesis

In agrochemical research, the bromine atom of 1-(5-bromo-3-methylpyridin-2-yl)ethanone is exploited in high-throughput parallel synthesis of pyridine-based libraries. Its efficient cross-coupling reactivity allows rapid generation of diverse analogs for screening against fungal, insect, or weed targets [1]. The lower molecular weight and acceptable LogP of the acetyl scaffold also align with Lipinski's rule-of-five modifications for crop protection agents, ensuring adequate translocation in plant systems .

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

As a low-molecular-weight fragment (214 Da, 13 heavy atoms), 1-(5-bromo-3-methylpyridin-2-yl)ethanone meets the 'rule of three' criteria for fragment libraries. Its balanced lipophilicity (LogP 1.98) minimizes non-specific aggregation and assay interference, increasing the probability of identifying specific, high-quality hits in fragment screens [1]. The two functional handles (Br and C=O) provide orthogonal vectors for fragment growing and linking, a key advantage over simpler pyridine fragments lacking these groups .

Process Chemistry and Scale-Up of Pharmaceutical Intermediates

The acetyl moiety in 1-(5-bromo-3-methylpyridin-2-yl)ethanone enables robust, high-yielding transformations (e.g., >80% yield in α-alkylation) [1] that are amenable to multi-kilogram scale. This contrasts with the CF₃ analog, whose electron-deficient ketone is prone to side reactions and lower yields under basic conditions . Therefore, the acetyl derivative is the preferred choice for process chemistry teams developing scalable synthetic routes to advanced pharmaceutical intermediates.

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